Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate
Overview
Description
Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate: is an organic compound that features a cyclobutane ring substituted with a hydroxy group, a bromophenyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with ethyl diazoacetate in the presence of a catalyst to form the cyclobutane ring. The resulting intermediate is then subjected to hydrolysis and esterification to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products Formed:
Oxidation: Formation of 3-(4-bromophenyl)-3-oxocyclobutane-1-carboxylate.
Reduction: Formation of 3-(4-bromophenyl)-3-hydroxycyclobutanol.
Substitution: Formation of 3-(4-azidophenyl)-3-hydroxycyclobutane-1-carboxylate or 3-(4-cyanophenyl)-3-hydroxycyclobutane-1-carboxylate.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of cyclobutane-containing molecules with potential biological activity.
Biology: In biological research, Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate is studied for its interactions with various biomolecules and its potential as a pharmacophore in drug design.
Medicine: The compound’s structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where cyclobutane derivatives have shown efficacy.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxy and ester groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
- Methyl 3-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate
- Methyl 3-(4-methylphenyl)-3-hydroxycyclobutane-1-carboxylate
Comparison: Compared to its analogs, Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can enhance the compound’s binding affinity and specificity, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-16-11(14)8-6-12(15,7-8)9-2-4-10(13)5-3-9/h2-5,8,15H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYBWCQOBNAJJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C2=CC=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.